molecular formula C16H22N2O4S B6772556 N-cyclopropyl-2-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-oxazole-5-carboxamide

N-cyclopropyl-2-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-oxazole-5-carboxamide

Cat. No.: B6772556
M. Wt: 338.4 g/mol
InChI Key: VKMHJPYPAVQXOL-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-oxazole-5-carboxamide: is a complex organic compound that features a unique combination of cyclopropyl, oxazole, and thiolane moieties

Properties

IUPAC Name

N-cyclopropyl-2-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-10-15(22-14(17-10)8-11-2-3-11)16(19)18(12-4-5-12)13-6-7-23(20,21)9-13/h11-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMHJPYPAVQXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CC2CC2)C(=O)N(C3CC3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Introduction of the Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Thiolane Moiety: The thiolane ring can be introduced through nucleophilic substitution reactions involving thiolane derivatives.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl and thiolane moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the selectivity and efficiency of catalytic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Industry

    Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

List of Similar Compounds

  • 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide
  • N-(1,1-Dioxothiolan-3-yl)-4-methyl-1,3-oxazole-5-carboxamide
  • N-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide

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